![molecular formula C8H12N2O3 B2513892 2-[1-(1-methyl-1H-imidazol-2-yl)ethoxy]acetic acid CAS No. 1378848-47-5](/img/structure/B2513892.png)
2-[1-(1-methyl-1H-imidazol-2-yl)ethoxy]acetic acid
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Overview
Description
“2-[1-(1-methyl-1H-imidazol-2-yl)ethoxy]acetic acid” is a molecule that belongs to the category of biologically active compounds . Imidazole, a core component of this compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .
Synthesis Analysis
Imidazole, the core of this compound, was first synthesized by glyoxal and ammonia . There are various synthetic routes for imidazole and its derived products . Recent advances have been made in the regiocontrolled synthesis of substituted imidazoles .
Molecular Structure Analysis
Imidazole contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .
Chemical Reactions Analysis
Imidazole is amphoteric in nature, showing both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .
Scientific Research Applications
Antibacterial Activity
Imidazole derivatives have shown significant antibacterial activity. They can inhibit the growth of bacteria, making them useful in the development of new antibacterial drugs .
Antimycobacterial Activity
Some imidazole derivatives have demonstrated antimycobacterial properties, meaning they can be effective against Mycobacterium tuberculosis, the bacterium that causes tuberculosis .
Anti-inflammatory Activity
Imidazole compounds can exhibit anti-inflammatory properties, making them potentially useful in treating conditions characterized by inflammation .
Antitumor Activity
Certain imidazole derivatives have shown promise in inhibiting the growth of tumor cells, suggesting potential applications in cancer therapy .
Antidiabetic Activity
Imidazole compounds have been found to exhibit antidiabetic activity, indicating potential use in the treatment of diabetes .
Antioxidant Activity
Imidazole derivatives can act as antioxidants, neutralizing harmful free radicals in the body. This property could be beneficial in the prevention of various diseases associated with oxidative stress .
Antifungal Activity
Imidazole compounds have demonstrated antifungal properties, making them potentially useful in the treatment of fungal infections .
Antiulcerogenic Activity
Some imidazole derivatives have shown antiulcerogenic activity, suggesting potential use in the treatment of ulcers .
Mechanism of Action
Target of Action
It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are key components in many functional molecules used in various applications .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, leading to a wide range of biological activities .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent . This moiety helps to overcome the solubility problems of poorly soluble drug entities .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, suggesting that they can have diverse molecular and cellular effects .
Action Environment
The properties of imidazole derivatives, including their solubility and stability, can be influenced by environmental factors .
properties
IUPAC Name |
2-[1-(1-methylimidazol-2-yl)ethoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-6(13-5-7(11)12)8-9-3-4-10(8)2/h3-4,6H,5H2,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAAVXTQOKMWIDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CN1C)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(1-methyl-1H-imidazol-2-yl)ethoxy]acetic acid |
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